Product packaging for C17H26N2O4S2(Cat. No.:)

C17H26N2O4S2

Cat. No.: B12620339
M. Wt: 386.5 g/mol
InChI Key: QAQIDBOOAIKGNK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product, with the molecular formula C17H26N2O4S2, is provided as a high-purity chemical reagent strictly for Research Use Only (RUO). It is not intended for use in diagnostics, therapeutics, or any human applications . RUO products are essential tools for basic scientific research, aiding in the investigation of biological pathways, drug discovery efforts, and the development of novel assay methodologies in controlled laboratory settings . Researchers are responsible for ensuring that the use of this compound complies with all applicable regulations and is confined to research purposes. It is critical to note that RUO products are not subject to the same stringent regulatory evaluations for performance, accuracy, or stability as in vitro diagnostic (IVD) medical devices . The use of this material in laboratory procedures should be conducted by qualified and experienced scientific personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O4S2 B12620339 C17H26N2O4S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4S)-3-(4-ethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C17H26N2O4S2/c1-3-14-4-6-15(7-5-14)25(22,23)17-13-24(20,21)12-16(17)19-10-8-18(2)9-11-19/h4-7,16-17H,3,8-13H2,1-2H3/t16-,17-/m0/s1

InChI Key

QAQIDBOOAIKGNK-IRXDYDNUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCN(CC3)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCN(CC3)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3s ‐n‐hydroxy‐4‐ 2,3,4,5,6‐pentamethylphenyl Sulfonyl ‐2,2‐dimethyl‐3‐thiomorpholine Carboxamide

Retrosynthetic Analysis and Identification of Key Starting Materials

The synthesis of the target molecule, a substituted thiomorpholine (B91149) carboxamide, can be conceptually disassembled to identify practical starting materials. The core structure is a thiomorpholine ring, which is N-functionalized with a bulky aryl sulfonyl group and features a carboxamide group at the 3-position. This analysis points to two primary building blocks: a chiral amino acid to form the thiomorpholine backbone and an aryl sulfonyl reagent for the N-sulfonylation.

Role of D-Penicillamine as a Precursor

D-Penicillamine is a suitable chiral precursor for constructing the 2,2-dimethyl-3-thiomorpholine portion of the target molecule. scielo.brresearchgate.net As a non-proteinogenic amino acid, it contains a thiol group, an amino group, and a carboxylic acid, along with a gem-dimethyl group that corresponds to the C2-substituents in the final product. researchgate.net The condensation of D-penicillamine with aldehydes is a known method to form 1,3-thiazolidine-4-carboxylic acids, which are key intermediates. scielo.br The inherent chirality of D-penicillamine is crucial for establishing the desired (3S) stereochemistry in the final compound. researchgate.net The synthesis of various D-penicillamine derivatives often involves esterification or other modifications to its functional groups to facilitate subsequent reactions. nih.gov

Utilization of Aryl Sulfonyl Reagents

The (2,3,4,5,6-pentamethylphenyl)sulfonyl group is introduced using a corresponding aryl sulfonyl reagent, typically an aryl sulfonyl chloride. rsc.orgcbijournal.com The synthesis of such sulfonamides is a common transformation in medicinal chemistry. princeton.edu Aryl sulfonyl chlorides are generally prepared through methods like the chlorosulfonylation of aromatic rings or the oxidation of thiols. rsc.orgnih.gov Modern techniques, including palladium-catalyzed processes, offer milder conditions for their synthesis. nih.gov The reaction of the aryl sulfonyl chloride with the secondary amine of the thiomorpholine ring forms a stable sulfonamide linkage, a key structural feature of many biologically active molecules. cbijournal.com

Optimized Synthesis Protocols and Process Chemistry Considerations

The efficient construction of the target compound relies on a well-defined sequence of reactions with optimized conditions to ensure high yield and stereochemical purity.

Multi-Step Reaction Pathways and Intermediate Compounds

The synthesis typically proceeds through a multi-step pathway. A general strategy involves the initial formation of a thiomorpholine or thiazolidine (B150603) ring system from D-penicillamine. scielo.br This is followed by N-sulfonylation with the appropriate aryl sulfonyl chloride. acs.org The carboxylic acid at the C3 position is then converted to the final N-hydroxy carboxamide. This last step can be achieved through methods like azide (B81097) or DCC coupling to introduce the hydroxylamine (B1172632) moiety. nih.gov

A representative synthetic pathway might include:

Reaction of D-penicillamine with an aldehyde to form a thiazolidine intermediate. scielo.br

N-sulfonylation of the thiazolidine nitrogen with (2,3,4,5,6-pentamethylphenyl)sulfonyl chloride in the presence of a base. cbijournal.comacs.org

Conversion of the C3-carboxylic acid to an activated form, such as an acid chloride or an active ester. orgsyn.org

Coupling with hydroxylamine to yield the final N-hydroxy carboxamide product.

Table 1: Key Intermediates in the Synthesis

Intermediate Type General Structure Role in Synthesis
Thiazolidine-4-carboxylic acid A five-membered ring formed from D-penicillamine Establishes the core heterocyclic structure and stereocenter. scielo.br
N-Sulfonylated thiomorpholine Thiomorpholine ring with an Ar-SO2- group on the nitrogen Introduces the bulky aryl sulfonyl moiety. acs.org

Stereoselective Synthesis Approaches

Maintaining the (3S) configuration derived from D-penicillamine is critical for the biological activity of the final compound. Stereoselective synthesis strategies are therefore essential. Polymer-supported synthesis methods have been developed for creating libraries of morpholine (B109124) and thiomorpholine-3-carboxylic acid derivatives with high stereochemical control. acs.orgnih.govthieme-connect.com These solid-phase techniques can simplify purification and allow for the systematic variation of substituents. acs.org The reaction conditions at each step, particularly the cyclization and coupling reactions, must be carefully controlled to prevent epimerization of the chiral center at C3. nih.gov

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs are guided by structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. For this class of compounds, modifications have been explored at several positions:

The Aryl Sulfonyl Group: The pentamethylphenyl group is a bulky, lipophilic moiety. Analogs have been synthesized with different substitution patterns on the phenyl ring to probe the size and electronic requirements of the enzyme's binding pocket. nih.gov

The Thiomorpholine Ring: The 2,2-dimethyl substitution, derived from penicillamine, is a common feature. However, other substitutions on the thiomorpholine ring could be explored to alter the compound's conformation and properties. arkat-usa.org

The Hydroxamate Group: The N-hydroxy carboxamide (hydroxamate) is a key zinc-binding group essential for inhibiting metalloproteinases. While this group is often conserved, its replacement with other zinc-binding moieties is a possible derivatization strategy.

The synthesis of these analogs generally follows similar multi-step pathways, utilizing different starting materials (e.g., alternative amino acids or aryl sulfonyl chlorides) to introduce the desired structural diversity. nih.govacs.org

Table 2: Compound Names Mentioned

Compound Name
(3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide
D-Penicillamine
(2,3,4,5,6‐pentamethylphenyl)sulfonyl chloride

Modifications to the Hydroxamic Acid Moiety

The hydroxamic acid (-CONHOH) is a critical functional group, acting as a potent zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of metalloproteinases. mdpi.com Modifications to this moiety are a key strategy to modulate potency, selectivity, and pharmacokinetic profiles. While hydroxamic acids are effective, their potential for in vivo hydrolysis or metabolic instability can necessitate the exploration of alternatives. mdpi.com

Research on related inhibitor classes shows that the hydroxamic acid can be replaced with other zinc-binding groups. unipi.it This strategy aims to discover novel inhibitors with improved properties.

Table 1: Alternative Zinc-Binding Groups (ZBGs) Explored in Metalloproteinase Inhibitors

Zinc-Binding Group (ZBG)Chemical StructureRationale for Exploration
Carboxylic Acid-COOHAlternative ZBG with different chelation properties and metabolic profile.
N-1-hydroxypiperidine-2,6-dione (HPD)Cyclic Hydroxamic Acid VariantDesigned to improve hydrolytic stability while maintaining zinc-binding capacity. unipi.it
Phosphinamide-P(O)(OH)RIntroduces a different electronic environment around the chelating atoms. mdpi.com
Thiol-SHA well-known zinc-binding functional group.

These modifications are typically achieved in the final steps of the synthesis, by coupling the advanced carboxylic acid intermediate with a modified hydroxylamine or an alternative nucleophilic group.

Exploration of Substituted Pentamethylphenylsulfonyl Variants

The sulfonyl group and its aryl substituent play a crucial role in inhibitor design, primarily by occupying and interacting with specific pockets (like the S1' pocket) of the target enzyme. The pentamethylphenyl group in the title compound is a bulky, lipophilic moiety designed to fit into a corresponding hydrophobic pocket of the enzyme.

The exploration of variants at this position is a cornerstone of structure-activity relationship (SAR) studies. By synthesizing analogues with different substituents on the phenylsulfonyl ring, researchers can fine-tune the inhibitor's potency and selectivity. For instance, in the closely related inhibitor TMI-1, a 4-(2-butynyloxy)phenyl group is used instead of the pentamethylphenyl group, highlighting how modifications at this position are used to optimize inhibitor characteristics. nih.gov

Table 2: Examples of Arylsulfonyl Substitutions in Thiomorpholine-based Inhibitors

Aryl SubstituentRationale for SubstitutionPotential Impact
4-(2-Butynyloxy)phenylIntroduces a more extended, rigid group to probe deeper into the binding pocket. nih.govEnhanced potency; altered selectivity profile.
4-MethoxybiphenylLarger aromatic system to maximize van der Waals interactions. unipi.itIncreased potency for specific MMPs like MMP-12.
4-PhenoxyphenylFlexible ether linkage allows for optimal positioning within the binding site.Improved fit and potency.
NaphthylExtended, rigid aromatic system.Probes for interactions with larger hydrophobic surfaces.

The synthesis of these variants involves reacting the thiomorpholine nitrogen with a range of commercially available or custom-synthesized arylsulfonyl chlorides. orgsyn.org

Diversification of the Thiomorpholine Core

The thiomorpholine ring serves as a central scaffold, orienting the crucial pharmacophoric elements—the zinc-binding group and the S1' binding moiety—in the correct three-dimensional conformation for enzyme binding. mdpi.comgoogle.com The (3S) stereochemistry is often critical for activity, dictating the precise orientation of the carboxamide group. The gem-dimethyl substitution at the C2 position is a common feature in this class of inhibitors. nih.gov This substitution restricts the conformational flexibility of the thiomorpholine ring, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.

While the (3S)-2,2-dimethylthiomorpholine core is well-established, diversification strategies could involve:

Altering the C2 substituents: Replacing the dimethyl groups with other alkyl groups (e.g., cyclopropyl) to fine-tune the shape and lipophilicity.

Modifying the ring size: Exploring six-membered piperidine (B6355638) or five-membered pyrrolidine (B122466) scaffolds to alter the geometry of the presented functional groups. mdpi.org

N-Acyl and O-Acyl Derivatives

Derivatization of the hydroxamic acid moiety through N-acylation or O-acylation is a common chemical strategy. nih.gov These derivatives can serve multiple purposes, including acting as prodrugs that release the active hydroxamic acid in vivo, or as tools for studying structure-activity relationships.

O-Acyl Derivatives: Treating the hydroxamic acid with an acyl chloride or anhydride (B1165640) under appropriate conditions can yield the O-acyl derivative. These compounds can be more stable and have improved membrane permeability compared to the parent hydroxamic acid. The O-acyl linkage can be designed to be cleaved by esterases in the body to release the active inhibitor. nih.gov

N-Acyl Derivatives: While less common for hydroxamic acids that are already part of an amide linkage, further acylation on the nitrogen of the hydroxamic acid is chemically feasible, though it would significantly alter the zinc-binding properties. Selective N-acylation of a primary hydroxylamine is a standard synthetic procedure. nih.gov

Analytical Characterization for Structural Elucidation

The structural elucidation of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide and its derivatives relies on a suite of modern spectroscopic and analytical techniques to confirm the identity, purity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is used to confirm the presence of all proton-containing functional groups. Key signals would include those for the pentamethylphenyl group, the gem-dimethyl groups (often appearing as two distinct singlets due to the chiral center at C3), the thiomorpholine ring protons, and the exchangeable proton of the hydroxamic acid OH group. nih.govnih.gov

¹³C NMR: This technique confirms the carbon skeleton of the molecule, with characteristic signals for the carbonyl carbon of the amide, the sulfonyl-bearing aromatic carbons, and the aliphatic carbons of the thiomorpholine ring. nih.govnih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which provides confirmation of its elemental composition (C17H26N2O4S2). This technique is crucial for verifying the identity of the final compound and key intermediates.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would be observed for the N-H and O-H stretching of the hydroxamic acid, the C=O stretching of the amide, and the S=O stretching of the sulfonyl group.

X-ray Crystallography:

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the relative and absolute stereochemistry. nih.gov This technique is invaluable for understanding the three-dimensional shape of the inhibitor, which can be used in structure-based drug design to understand how it binds to its target enzyme. nih.gov

Molecular Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3s ‐n‐hydroxy‐4‐ 2,3,4,5,6‐pentamethylphenyl Sulfonyl ‐2,2‐dimethyl‐3‐thiomorpholine Carboxamide Analogs

Theoretical Foundations of SAR and QSAR in Drug Discovery

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in modern drug discovery. qub.ac.uk SAR studies involve qualitatively assessing how modifications to the chemical structure of a compound affect its biological activity. qub.ac.uk This is achieved by synthesizing and testing a series of analogs with systematic structural changes to identify key functional groups and structural motifs, often referred to as pharmacophores, that are essential for the desired biological effect.

QSAR, on the other hand, takes a quantitative approach by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov This is accomplished by correlating the variation in the biological activity of a series of compounds with the variation in their measurable physicochemical properties, known as descriptors. nih.gov These descriptors can be categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, shape), and hydrophobic (e.g., partition coefficient). The resulting QSAR models, often in the form of a linear or non-linear equation, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug development.

Elucidation of Key Structural Features Governing Biological Activity

The biological activity of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine (B91149) carboxamide analogs is a finely tuned interplay of its constituent parts. SAR studies have been instrumental in dissecting the role of each key structural feature.

Role of the Thiomorpholine Carboxamide Scaffold

A structurally related compound, 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), has been identified as a potent dual inhibitor of tumor necrosis factor-alpha-converting enzyme (TACE) and matrix metalloproteinases (MMPs). nih.gov The successful design of TMI-1 underscores the importance of the thiomorpholine carboxamide scaffold in positioning the necessary functional groups for effective enzyme inhibition. nih.gov

Significance of the Pentamethylphenylsulfonyl Substituent

The pentamethylphenylsulfonyl group is a bulky and highly lipophilic moiety that is expected to play a crucial role in the binding affinity and selectivity of these inhibitors. In the context of MMP inhibition, the S1' pocket of the enzyme is a large, hydrophobic cavity. The sulfonamide group itself can form hydrogen bonds with the enzyme backbone, properly orienting the hydrophobic pentamethylphenyl group to fit deeply into this S1' pocket. nih.gov The extensive methylation on the phenyl ring significantly increases its hydrophobicity and steric bulk, which can lead to enhanced van der Waals interactions with the hydrophobic residues lining the S1' pocket, thereby increasing the inhibitor's potency. Furthermore, the specific substitution pattern can influence the selectivity of the inhibitor for different MMP isozymes, as the topology of the S1' pocket varies among them. The activity of related gelatinase inhibitors has been shown to be dependent on the length and hydrophobicity of substituents that interact with the S1' pocket. researchgate.net

Contribution of the Hydroxamate Functionality

The hydroxamate group (-CONHOH) is a well-established and potent zinc-binding group (ZBG) in the design of MMP inhibitors. researchgate.net The active site of MMPs contains a catalytic zinc ion (Zn2+) that is essential for their enzymatic activity. The hydroxamate functionality acts as a bidentate ligand, chelating the catalytic zinc ion with high affinity through its carbonyl oxygen and hydroxyl oxygen atoms. This strong interaction effectively blocks the active site and inhibits the enzyme's function. The potency of hydroxamate-based inhibitors is often attributed to this strong chelation.

Computational Chemistry Approaches for SAR/QSAR Modeling

Computational chemistry provides powerful tools to build and refine SAR and QSAR models, offering insights into the molecular interactions that govern biological activity.

Mechanistic Elucidation and Biological Target Profiling of 3s ‐n‐hydroxy‐4‐ 2,3,4,5,6‐pentamethylphenyl Sulfonyl ‐2,2‐dimethyl‐3‐thiomorpholine Carboxamide

Investigation of Molecular Interactions with Biological Macromolecules

While direct studies on C17H26N2O4S2 are not available, the molecular structure suggests the potential for various types of non-covalent interactions that are crucial for binding to biological macromolecules. The thiomorpholine (B91149) carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, known to participate in a range of biological activities. jchemrev.comresearchgate.net

Non-Covalent Binding Interactions: Hydrogen Bonding, Hydrophobic, and Van der Waals Forces

The N-hydroxy-carboxamide group is a key feature for potential hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. The 2,2-dimethyl groups on the thiomorpholine ring and the pentamethylphenyl moiety contribute significantly to the molecule's lipophilicity, suggesting that hydrophobic interactions and van der Waals forces would play a substantial role in any potential binding event within a protein's hydrophobic pocket.

Electrostatic and Aromatic Interactions

The sulfonamide group can participate in electrostatic interactions. The pentamethylphenyl ring, being electron-rich, could engage in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with complementary amino acid residues of a target protein.

Identification and Characterization of Primary Biological Targets

There is no published evidence to suggest that (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide interacts with Peroxysomal Protein PMP34 or modulates the PEX19-PMP34 interaction. The following subsections describe the known functions of these biological entities.

Interaction and Modulation of Peroxysomal Protein PMP34 (SLC25A17)

Peroxysomal Membrane Protein 34 (PMP34), also known as Solute Carrier Family 25 Member 17 (SLC25A17), is an integral membrane protein located in the peroxisome. wikipedia.org It is involved in the transport of various molecules across the peroxisomal membrane, including adenine (B156593) nucleotides. wikigenes.org PMP34 plays a role in maintaining peroxisomal redox homeostasis. nih.gov The modulation of PMP34 by small molecules could theoretically impact cellular metabolism and redox balance. However, no specific inhibitors or modulators for PMP34 have been described in the context of this particular chemical compound.

Impact on PEX19-PMP34 Protein-Protein Interactions

PEX19 is a cytosolic chaperone and import receptor for a class of peroxisomal membrane proteins (PMPs), including PMP34. nih.govnih.gov The interaction between PEX19 and PMP34 is crucial for the proper targeting and insertion of PMP34 into the peroxisomal membrane, a key step in peroxisome biogenesis. nih.govresearchgate.net Small molecules that disrupt the PEX19-PMP34 interaction could potentially interfere with peroxisome formation and function. While this represents a plausible drug target, there is no data to indicate that this compound has any effect on this specific protein-protein interaction.

Downstream Cellular Pathway Investigations

The inhibition of TACE by (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide is predicted to have significant effects on various cellular pathways, primarily by modulating the availability of soluble TNF-α and other TACE substrates.

The primary site of action for a TACE inhibitor would be at the cellular membrane, where TACE is predominantly located. Subcellular fractionation studies would likely show the compound associated with the membrane fraction of cells. While the compound may enter the cytoplasm, its primary interaction is expected to be with the extracellular catalytic domain of TACE.

The principal signaling pathway modulated by the inhibition of TACE is the TNF-α signaling cascade. TACE inhibition prevents the release of soluble TNF-α, thereby reducing the activation of TNF receptors (TNFR1 and TNFR2) on target cells. This leads to the downstream modulation of several key signaling pathways:

NF-κB Pathway: Activation of TNFR1 by soluble TNF-α is a potent trigger for the canonical NF-κB signaling pathway. By reducing soluble TNF-α levels, TACE inhibitors suppress the activation of the IKK complex, leading to decreased phosphorylation and degradation of IκBα. This, in turn, prevents the nuclear translocation of NF-κB transcription factors (p50/p65), resulting in the downregulation of pro-inflammatory gene expression.

MAPK Pathways: TNF-α signaling also activates various Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK. These pathways are involved in cellular responses such as inflammation, apoptosis, and proliferation. Inhibition of TACE would lead to a dampening of TNF-α-induced MAPK activation.

Cell Death Pathways: Depending on the cellular context, TNF-α can induce either apoptosis or necroptosis. By reducing the concentration of soluble TNF-α, a TACE inhibitor would be expected to decrease the activation of these programmed cell death pathways.

The following table summarizes the expected modulation of key signaling molecules following TACE inhibition.

Signaling PathwayKey Molecule/ComplexPredicted Effect of TACE Inhibition
NF-κB Pathway IKK ComplexDecreased Activation
IκBαDecreased Degradation
NF-κB (p50/p65)Decreased Nuclear Translocation
MAPK Pathways JNKDecreased Phosphorylation
p38Decreased Phosphorylation
ERKDecreased Phosphorylation
Cell Death Caspase-8Decreased Activation

The modulation of the aforementioned signaling pathways by (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide would lead to significant functional consequences on various cellular processes.

Organelle Regulation: While direct regulation of specific organelles is not the primary mechanism, the inhibition of TACE can indirectly influence organelle function. For instance, by mitigating inflammatory signaling, the compound could reduce cellular stress, which in turn could affect the function of the endoplasmic reticulum and mitochondria.

Cell Differentiation: TACE and its substrates play a role in the differentiation of various cell types, particularly within the immune system. Inhibition of TACE has been shown to affect the differentiation and function of immune cells. For example, by modulating the cytokine environment, TACE inhibitors can influence the differentiation of T-helper cell subsets and the maturation of dendritic cells. In the context of cancer, TACE inhibition may also impact the differentiation state of tumor cells. For instance, in hepatocellular carcinoma, transarterial chemoembolization (TACE), a different medical procedure that shares the same acronym, has been observed to alter the immune cell profile, including the ratio of CD4+/CD8+ T-cells. nih.gov

Enzyme Inhibition and Binding Assays

As a thiomorpholine sulfonamide hydroxamate, (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide is expected to be a potent inhibitor of TACE. Enzyme inhibition and binding assays are crucial for characterizing its potency and selectivity.

A closely related compound, also a thiomorpholine sulfonamide hydroxamate, has demonstrated excellent in vitro potency against isolated TACE. nih.gov It is anticipated that the compound would exhibit similar inhibitory activity.

Standard assays to determine the inhibitory potential of such a compound include:

Enzyme Inhibition Assays: These assays measure the reduction in TACE enzymatic activity in the presence of the inhibitor. A fluorogenic peptide substrate that is cleaved by TACE is typically used. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. Compounds in this class have been reported to have nanomolar IC50 values.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the inhibitor to the TACE enzyme. These assays provide valuable kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

The following table outlines the typical parameters measured in enzyme inhibition and binding assays for a TACE inhibitor.

Assay TypeKey ParameterDescription
Enzyme Inhibition IC50Concentration of inhibitor for 50% inhibition
KiInhibition constant, a measure of inhibitor potency
Binding Assay (e.g., SPR) konAssociation rate constant
koffDissociation rate constant
KdEquilibrium dissociation constant (koff/kon)

Preclinical Assessment and Research Applications of 3s ‐n‐hydroxy‐4‐ 2,3,4,5,6‐pentamethylphenyl Sulfonyl ‐2,2‐dimethyl‐3‐thiomorpholine Carboxamide Analogs

In Vitro Efficacy Evaluation in Relevant Biological Systems

The in vitro efficacy of thiomorpholine (B91149) carboxamide analogs has been demonstrated through a variety of assays, revealing their potent cytotoxic effects against a broad range of cancer cell lines.

Cell-Based Assays for Functional Response and Phenotypic Screening

Cell-based assays have been instrumental in evaluating the functional response of cancer cells to thiomorpholine carboxamide analogs. Phenotypic screening of large compound libraries has been utilized to identify molecules that induce a desired biological effect, such as the inhibition of cancer cell growth, without a preconceived target. columbia.edufrontiersin.org

One notable analog, TMI-1, has shown remarkable selectivity, proving highly effective against a wide array of tumor cell lines while leaving non-malignant cells unharmed. plos.orgnih.gov In a panel of 40 tumor cell lines of various origins, TMI-1 was effective in 82% of the lines, with ED50 values ranging from 0.6 µM to 12.5 µM. plos.orgnih.gov Specifically, 44% of the cell lines were found to be highly sensitive to TMI-1, with ED50 values between 0.6 µM and 2.5 µM. plos.org

The cytotoxic effects of these compounds are often mediated by caspase-dependent apoptosis. plos.orgresearchgate.net For instance, treatment of the SUM149 breast cancer cell line with TMI-1 induced a dose-dependent increase in apoptosis, as measured by annexin (B1180172) V/7-AAD double staining. researchgate.net Furthermore, these compounds have been shown to induce cell cycle arrest, typically in the G0/G1 phase. plos.orgresearchgate.net

Cell LineCancer TypeTMI-1 ED50 (µM)Caspase-3/7 Activity
SUM149Breast (Triple Negative)1.3+
MDA-MB-231Breast (Triple Negative)2.5+
SKBR3Breast (ERBB2+)2.1+
MCF-7Breast (Luminal)8.1+
DU145Prostate2.0-
PC-3Prostate1.5+
HCT116Colon1.8+
A549Lung3.72Data Not Available

High-Throughput Screening Methodologies

High-throughput screening (HTS) has been a key strategy in the discovery and development of these thiomorpholine carboxamide analogs. columbia.edu HTS allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity. columbia.edu Both target-based and phenotypic screening approaches have been employed. columbia.edufrontiersin.org

For example, a fluorescence polarization-based high-throughput screen was used to identify novel small molecule scaffolds targeting specific E3 ligases. While not directly on this compound class, it demonstrates a relevant methodology. Similarly, HTS campaigns against specific targets like the relaxin/insulin-like family peptide receptor 3 (RXFP3) have been conducted using methods like cyclic adenosine (B11128) monophosphate (cAMP) measurement.

In the context of PMP34/SLC25A17, HTS assays could be designed to screen for inhibitors of its transport activity. google.com Furthermore, genome-wide CRISPR-Cas9 screening has been utilized to identify genes involved in specific infection pathways, a technique that could be adapted to identify targets of bioactive compounds. frontiersin.org

In Vivo Preclinical Studies (Non-Human Animal Models)

The promising in vitro results of thiomorpholine carboxamide analogs have been validated in several in vivo preclinical studies using non-human animal models.

Selection and Validation of Appropriate Animal Models

The selection of appropriate animal models is crucial for evaluating the in vivo efficacy and safety of new drug candidates. For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. springermedizin.de

In the study of thiomorpholine carboxamide analogs, the MMTV-ERBB2/neu transgenic mouse model has been particularly valuable. plos.orgnih.gov These mice are genetically engineered to develop mammary tumors that overexpress the ERBB2/neu oncogene, closely mimicking a subtype of human breast cancer. plos.orgnih.gov Another relevant model is the use of BALB/c nude mice for establishing xenografts of various human tumor cell lines. springermedizin.de For instance, MDA-MB-231 cells, a triple-negative breast cancer line, have been used to create xenografts in these mice to study the effects of SLC25A17 knockdown. springermedizin.de

Pharmacological Disposition Studies in Preclinical Models

Pharmacological disposition studies, which include the analysis of a drug's absorption, distribution, metabolism, and excretion (ADME), are critical for understanding its behavior in a living organism.

For the analog TMI-1, pharmacokinetic studies in Balb/cJ mice revealed a maximum plasma concentration (Cmax) of 3 µM following a single oral dose of 50 mg/kg. plos.org This plasma concentration is consistent with the effective doses observed in in vitro studies. plos.org Importantly, TMI-1 has been found to be well-tolerated in mice at doses up to 200 mg/kg/day and in rats at doses up to 600 mg/kg/day, indicating a favorable safety profile in these preclinical models. plos.org

Investigation of In Vivo Target Engagement and Functional Efficacy

In vivo target engagement studies are essential to confirm that a compound interacts with its intended molecular target within a living organism. For thiomorpholine hydroxamate analogs like TMI-1, which was initially designed to inhibit ADAM-17 metalloproteinase, demonstrating target engagement in preclinical models is a key step. plos.org The efficacy of TMI-1 was evaluated in a preclinical model of breast cancer, where it was shown to induce tumor apoptosis and inhibit tumor development in transgenic mice. plos.org This demonstrates a clear functional outcome linked to the compound's activity.

The study on TMI-1 also highlighted its selective cytotoxic action against tumor cells compared to normal cells, with an effective dose (ED50) ranging from 0.6 µM to 12.5 µM across various cancer cell lines. plos.org This selectivity is a highly desirable feature for a therapeutic agent.

CompoundFindingModelReference
TMI-1 Induced tumor apoptosis and inhibited tumor growth.MMTV-ERBB2/neu transgenic mice plos.org
TMI-1 ED50 ranged from 0.6 µM to 12.5 µM in 34/40 tumor cell lines.In vitro tumor cell lines plos.org

Translational Research Paradigms and Predictivity of Preclinical Models

Translational research aims to bridge the gap between preclinical findings and clinical applications. The predictivity of preclinical models is a cornerstone of this paradigm.

A critical aspect of translational research is establishing a clear correlation between in vitro activity and in vivo efficacy. For TMI-1, the in vitro ED50 values were found to be consistent with the plasma concentrations achieved in mice, suggesting that the in vitro assays were reasonably predictive of the in vivo behavior. plos.org This concordance provides confidence in the preclinical data and supports the progression of the compound into further studies. The development of analogs with improved potency and metabolic profiles in vitro often translates to better performance in vivo. nih.govacs.org

The development of preclinical biomarkers is essential for monitoring the biological effects of a drug candidate and predicting its clinical response. For compounds like the thiomorpholine hydroxamate analogs, biomarkers could include the activity of the target enzyme (e.g., ADAM-17) or downstream signaling molecules. In the case of TMI-1, caspase-3/7 activation was identified as a strong correlate of tumor cell growth inhibition, serving as a pharmacodynamic biomarker of its apoptotic effect. plos.org Such biomarkers are invaluable for assessing target engagement and the functional consequences of drug administration in preclinical models.

Advanced Research Perspectives and Future Directions for 3s ‐n‐hydroxy‐4‐ 2,3,4,5,6‐pentamethylphenyl Sulfonyl ‐2,2‐dimethyl‐3‐thiomorpholine Carboxamide Research

Rational Design of Next-Generation Analogs with Optimized Profiles

The future development of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine (B91149) carboxamide hinges on the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. For the broader class of thiomorpholine sulfonamide hydroxamates, SAR studies have been conducted, particularly in the context of their initial development as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). jchemrev.comnih.gov These studies have shown that modifications to the thiomorpholine ring and the aryl sulfonamide group can significantly impact inhibitory activity and selectivity. jchemrev.com

For instance, computational modeling of thiomorpholine analogs targeting TACE has suggested that the 6th position of the thiomorpholine ring is solvent-exposed, allowing for substitutions that can alter physical characteristics with minimal loss of enzyme inhibitory activity. jchemrev.com This knowledge can be leveraged to design new analogs of C17H26N2O4S2 that are more specific for PMP34/SLC25A17. Key areas for future optimization include:

Modification of the Pentamethylphenyl Group: The bulky pentamethylphenyl group likely plays a crucial role in binding to the target protein. Systematically altering the substitution pattern on this ring could enhance binding affinity and selectivity for PMP34 over other proteins, including metalloproteinases like TACE.

Stereochemistry of the Thiomorpholine Ring: The (3S) stereochemistry is critical for its activity. nih.gov Exploring other stereoisomers and diastereomers could provide insights into the precise geometry of the binding pocket and potentially lead to analogs with different target profiles.

Hydroxamate Replacements: The hydroxamate group is a potent zinc-chelating moiety, which is relevant for metalloproteinase inhibition. nih.gov However, since the primary target, PMP34, is not a zinc metalloprotease, exploring bioisosteres for the hydroxamate group could lead to compounds with a completely different selectivity profile, moving away from metalloproteinases and focusing solely on PMP34 inhibition.

A summary of rational design considerations is presented in the table below.

Molecular Scaffold ComponentPotential Modification StrategyDesired Outcome
Pentamethylphenyl GroupVarying alkyl substitutions, exploring other bulky aromatic groupsEnhanced binding affinity and selectivity for PMP34/SLC25A17
Thiomorpholine RingSynthesis of different stereoisomers and diastereomersDeeper understanding of target binding pocket geometry
Hydroxamate MoietyReplacement with alternative zinc-binding groups or non-chelating bioisosteresImproved selectivity against metalloproteinases, enhanced pharmacokinetic properties

Exploration of Novel Biological Targets and Therapeutic Areas

While (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide has been identified as a PMP34/SLC25A17 inhibitor, the thiomorpholine hydroxamate scaffold is known to be versatile. theses.fr A closely related compound, TMI-1, was initially developed as a dual inhibitor of TACE and matrix metalloproteinases (MMPs) for the treatment of rheumatoid arthritis. nih.gov Subsequently, TMI-1 was found to have cytotoxic effects in breast cancer cells, suggesting a repositioning of this drug class for oncology. nih.gov This dual activity highlights the potential for this chemical class to interact with multiple targets.

Future research should therefore not be limited to PMP34/SLC25A17. A systematic screening of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide and its analogs against a panel of related proteins is warranted. Potential novel targets and therapeutic areas include:

Other Solute Carrier (SLC) Family Members: The SLC superfamily is the largest family of transporters in humans, and many are still considered "orphan" transporters with unknown substrates or functions. mdpi.com Given the activity against SLC25A17, screening against other members of the SLC25 family or other SLC families could reveal unexpected activities.

Metalloproteinases: The initial development of related compounds as TACE/MMP inhibitors suggests that some analogs may retain this activity. nih.gov This could be explored for inflammatory diseases or cancer, where metalloproteinases are often dysregulated.

Peroxisomal Disorders: PMP34/SLC25A17 is involved in peroxisomal metabolism, and its inhibition could have implications for diseases where peroxisomal function is compromised. frontiersin.org For example, PMP34 plays a role in the degradation of certain fatty acids, and its deficiency could lead to their accumulation. nih.gov A transcriptome-wide association study has also linked SLC25A17 with Alzheimer's disease, suggesting a potential role in neurodegenerative conditions. nih.gov

Cancer Metabolism: Peroxisomes and their enzymes have been implicated in the progression of certain cancers, such as prostate cancer. mdpi.com The role of PMP34 in cancer is an emerging area of research, with some studies suggesting it may be involved in tumorigenesis. researchgate.net Therefore, inhibitors of PMP34 could be investigated as potential anti-cancer agents.

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.gov These computational tools can be applied to various stages of research for (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide and its analogs.

Target Identification: AI algorithms can analyze large biological datasets (genomics, proteomics, etc.) to identify and validate novel drug targets. nih.gov For instance, ML models could analyze data from patients with peroxisomal disorders to further validate PMP34/SLC25A17 as a therapeutic target.

Virtual Screening: AI-powered virtual screening can rapidly assess vast chemical libraries to identify novel compounds with a high probability of binding to a target like PMP34/SLC25A17. receptor.ai This can significantly accelerate the discovery of new lead compounds.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with the known structure of PMP34 and the characteristics of known inhibitors, it could generate novel thiomorpholine-based or entirely new scaffolds with potentially improved properties.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov This can help in prioritizing compounds for synthesis and experimental testing, reducing the time and cost of drug development. For example, a Gaussian boson sampler, a type of quantum computer, has been used in a proof-of-concept study for inverse virtual screening involving a thiomorpholine sulfonamide hydroxamate inhibitor. nih.gov

The table below outlines potential applications of AI/ML in the research of this compound.

AI/ML ApplicationSpecific TaskPotential Impact
Target IdentificationAnalyzing patient data from peroxisomal disordersValidation of PMP34/SLC25A17 as a therapeutic target
Virtual ScreeningIdentifying new inhibitors from large chemical databasesAcceleration of lead discovery
De Novo DesignGenerating novel molecular scaffoldsDiscovery of compounds with improved properties
Predictive ModelingForecasting ADMET properties of new analogsReduction of drug development time and cost

Integration with Omics Technologies for Systems-Level Understanding

Omics technologies, such as proteomics, transcriptomics, and metabolomics, provide a global view of cellular processes and are invaluable for understanding the systems-level effects of a drug candidate. The integration of these technologies will be crucial for the future development of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide.

Target Deconvolution: Proteomics-based approaches, such as chemical proteomics, can be used to identify the direct binding partners of a compound in a complex biological sample. A proteomics-based repositioning of the related compound TMI-1 was what led to the identification of PMP34/SLC25A17 as a target. theses.fr Similar approaches can be used to confirm the targets of new analogs and identify potential off-targets.

Pathway Analysis: Transcriptomics (e.g., RNA-seq) and metabolomics can reveal the downstream effects of inhibiting PMP34/SLC25A17. For example, measuring changes in the transcriptome and metabolome of cells treated with the compound can elucidate which metabolic and signaling pathways are affected by the disruption of peroxisomal cofactor transport. This can provide insights into the compound's mechanism of action and potential side effects. A recent transcriptome-wide association study (TWAS) has already implicated SLC25A17 in Alzheimer's disease. nih.gov

Biomarker Discovery: Omics data from preclinical models and eventually clinical trials can be used to identify biomarkers that predict a patient's response to the drug. This is a key step towards personalized medicine.

Development as Chemical Probes for Fundamental Biological Questions

Beyond its therapeutic potential, (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide and its optimized analogs can be developed into valuable chemical probes. Chemical probes are small molecules used to study the function of proteins and biological pathways in their native environment. A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action.

Probing PMP34/SLC25A17 Function: A selective inhibitor of PMP34/SLC25A17 would be an invaluable tool to study the role of this transporter in peroxisomal metabolism. While genetic knockout models exist, they may have developmental compensations. frontiersin.org A chemical probe allows for acute inhibition of the protein, providing a more precise understanding of its function in different cell types and conditions. For example, such a probe could be used to investigate the role of PMP34 in redox homeostasis within peroxisomes, a function that is still under investigation. nih.gov

Studying Peroxisomal Biology: Peroxisomes are involved in a wide range of metabolic processes, and their dysfunction is linked to numerous diseases. frontiersin.org A chemical probe targeting a key peroxisomal protein like PMP34 would allow researchers to dissect the intricate network of metabolic pathways that rely on peroxisomal function.

Development of Fluorescent or Tagged Probes: The compound could be modified to include a fluorescent tag or a reactive group for "click chemistry". This would enable the visualization of PMP34/SLC25A17 in living cells and the identification of its interaction partners through pull-down experiments followed by mass spectrometry.

The development of (3S)‐N‐hydroxy‐4‐[(2,3,4,5,6‐pentamethylphenyl)sulfonyl]‐2,2‐dimethyl‐3‐thiomorpholine carboxamide and its analogs as chemical probes will not only advance our understanding of fundamental biology but also aid in the validation of PMP34/SLC25A17 as a therapeutic target.

Q & A

Q. How should researchers address ethical considerations in publishing conflicting data on C₁₇H₂₆N₂O₄S₂’s bioactivity?

  • Methodology : Disclose all raw data and analytical conditions to enable reproducibility. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the study’s merit. Cite contradictory findings transparently and propose follow-up experiments to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.